molecular formula C8H10FNO2S B13516840 2,4-Dimethyl-6-fluorobenzenesulfonamide

2,4-Dimethyl-6-fluorobenzenesulfonamide

Cat. No.: B13516840
M. Wt: 203.24 g/mol
InChI Key: KDUJBFSISFOUPN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of fluorine in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-fluorobenzenesulfonamide typically involves the sulfonation of 2,4-dimethyl-6-fluorobenzene. One common method is the reaction of 2,4-dimethyl-6-fluorobenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions usually require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2,4-Dimethyl-6-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenesulfonamide
  • N-Fluorobenzenesulfonimide
  • 2,4-Dimethylbenzenesulfonamide

Uniqueness

2,4-Dimethyl-6-fluorobenzenesulfonamide is unique due to the presence of both methyl and fluorine substituents on the benzene ring. This combination enhances its chemical stability and biological activity compared to similar compounds. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate biological membranes and interact with target molecules.

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

2-fluoro-4,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10FNO2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12)

InChI Key

KDUJBFSISFOUPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)S(=O)(=O)N)C

Origin of Product

United States

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